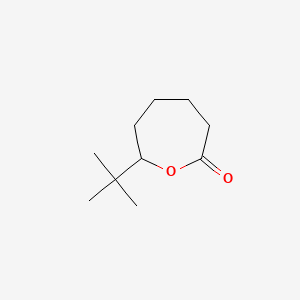
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound that features an anthraquinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride typically involves a one-pot three-component condensation reaction. This reaction includes 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired products in a short reaction time (14–50 minutes) and with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green and catalyst-free synthesis approach mentioned above can be adapted for larger-scale production, ensuring environmentally friendly and sustainable processes.
化学反応の分析
Types of Reactions
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions.
Reduction: Reduction reactions can also occur, particularly involving the quinone structure.
Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
科学的研究の応用
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents. Examples include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium chloride
Uniqueness
This differentiates it from other quaternary ammonium compounds that may not have such a complex structure .
特性
CAS番号 |
62399-48-8 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H |
InChIキー |
YPJOZBYQMVFCCB-UHFFFAOYSA-N |
正規SMILES |
C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


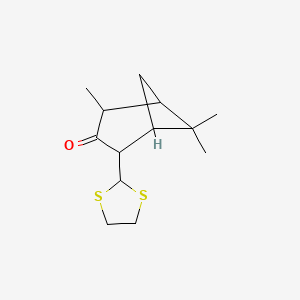

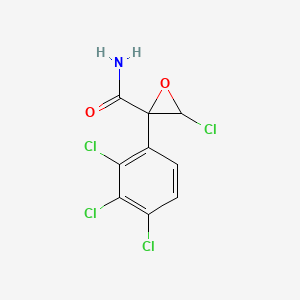
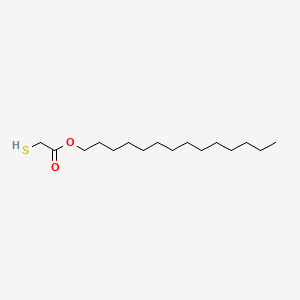
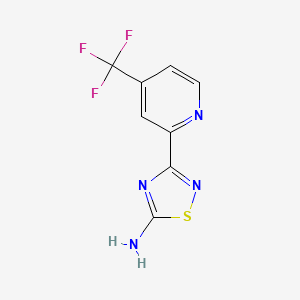
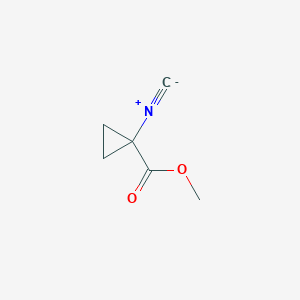
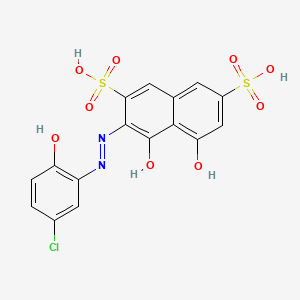
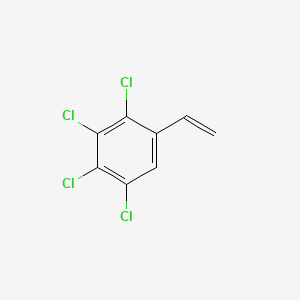
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)

